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Compound of Interest

Compound Name: 3,4-Dicaffeoylquinic acid

Cat. No.: B1237887 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of

caffeoylquinic acids (CQAs) from various plant matrices using Pressurized Liquid Extraction

(PLE), also known as Accelerated Solvent Extraction (ASE). CQAs are a group of phenolic

compounds with significant antioxidant, anti-inflammatory, and other health-promoting

properties, making them valuable targets for research and development in the pharmaceutical,

nutraceutical, and cosmetic industries.[1][2][3]

Introduction to Pressurized Liquid Extraction (PLE)
PLE is a sophisticated extraction technique that utilizes solvents at elevated temperatures and

pressures, maintaining the solvent in its liquid state far above its atmospheric boiling point.[4][5]

This unique state enhances the extraction efficiency by increasing the solubility of the target

analytes and improving the mass transfer kinetics.[5] Key advantages of PLE over conventional

extraction methods include reduced solvent consumption, shorter extraction times, and the

potential for automation, making it an environmentally friendly and efficient "green" extraction

technique.[2][6]

Key Parameters Influencing CQA Extraction
The successful extraction of CQAs using PLE is dependent on the careful optimization of

several key parameters:
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Solvent Composition: The choice of solvent and its composition is critical. For CQAs,

mixtures of ethanol and water are commonly employed.[2][5] Ethanol aids in the

solubilization of CQAs, while water helps in the desorption of these molecules from the plant

matrix.[2] The optimal ethanol percentage can vary depending on the specific CQA and the

plant material.

Temperature: Higher temperatures generally increase the extraction efficiency of CQAs.

However, excessively high temperatures can lead to the degradation of these

thermosensitive compounds.[1] Therefore, finding the optimal temperature that maximizes

yield without causing significant degradation is crucial.

Pressure: The primary role of pressure in PLE is to maintain the solvent in its liquid state

above its boiling point. While it has a lesser direct effect on extraction yield compared to

temperature and solvent composition, it is an essential parameter for the technique to work

effectively. Pressures in the range of 100 to 200 bar are typically used.[4]

Extraction Time: PLE significantly reduces the time required for extraction compared to

traditional methods. Static extraction times are often in the range of 5 to 25 minutes.[4][7]

Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the PLE of

caffeoylquinic acids from different plant sources.

Table 1: Optimized PLE Parameters for Caffeoylquinic Acid Extraction
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Plant
Material

Target
CQA

Optimal
Solvent

Optimal
Temperat
ure (°C)

Optimal
Time
(min)

Pressure
(psi/bar)

Referenc
e

Spent

Coffee

Grounds

Total

Polyphenol

s

48% (v/v)

Ethanol
160 25 1700 psi [4][8]

Coffee

Bean Husk

Total

Phenolic

Acids

50% (v/v)

Ethanol
80

Not

Specified

Not

Specified
[9]

Coffee

Silverskin

Phenolic

Acids

55%

Ethanol
140

Not

Specified

Not

Specified
[9]

Forced

Chicory

Roots

5-CQA
46%

Ethanol
107

Not

Specified
100 bar [2][10]

Forced

Chicory

Roots

3,5-diCQA
57%

Ethanol
95

Not

Specified
100 bar [2][10]

Moringa

oleifera

Leaves

Total

Polyphenol

s

Not

Specified

Not

Specified

Not

Specified

Not

Specified
[11][12]

Coffee Co-

product
5-CQA

Subcritical

Water
125 15

Not

Specified
[13]

Table 2: Yields of Caffeoylquinic Acids and Total Phenolics using Optimized PLE
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Plant Material Analyte Yield Reference

Spent Coffee Grounds
Total Polyphenol

Content
15.99 mg GAE/g dw [4][8]

Coffee Bean Husk Total Phenolic Acids
3.61 mg CAE/100 g

husk
[9]

Coffee Silverskin Phenolic Acid Content

10.6 mg chlorogenic

acid equivalents/g dry

extract

[9]

Forced Chicory Roots 5-CQA 4.95 ± 0.48 mg/g DM [2][10]

Forced Chicory Roots 3,5-diCQA 5.41 ± 0.79 mg/g DM [2][10]

Moringa oleifera

Leaves

Total Polyphenol

Content
24.10 mg GAE/g dw [11][12]

GAE: Gallic Acid Equivalents; CAE: Caffeic Acid Equivalents; dw: dry weight; DM: Dry Matter.

Experimental Protocols
Below are detailed methodologies for the pressurized liquid extraction of caffeoylquinic acids

based on cited literature.

Protocol 1: PLE of CQAs from Spent Coffee Grounds
Objective: To extract total polyphenols, including caffeoylquinic acids, from spent coffee

grounds.

Instrumentation: An accelerated solvent extraction (ASE) system.

Sample Preparation: Dry the spent coffee grounds until a constant weight is achieved. Grind

the dried material to a fine powder.

Extraction Procedure:

Mix 1 g of the dried coffee ground powder with a dispersing agent like sea sand.
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Place the mixture into a stainless steel extraction cell.

Set the PLE parameters as follows:

Solvent: 48% (v/v) aqueous ethanol solution.[4]

Temperature: 160 °C.[4]

Pressure: 1700 psi.[4]

Static Extraction Time: 25 minutes.[4]

Number of Cycles: 1.

After the extraction, the collected extract is ready for analysis.

Protocol 2: PLE of 5-CQA and 3,5-diCQA from Forced
Chicory Roots

Objective: To selectively extract 5-O-caffeoylquinic acid (5-CQA) and 3,5-di-O-caffeoylquinic

acid (3,5-diCQA) from forced chicory roots.

Instrumentation: An accelerated solvent extraction (ASE) system.

Sample Preparation: Lyophilize and grind the forced chicory roots to a fine powder.

Extraction Procedure for 5-CQA:

Weigh approximately 1 g of the dried chicory root powder and place it into an extraction

cell.

Set the PLE parameters for optimal 5-CQA recovery:

Solvent: 46% aqueous ethanol.[2][10]

Temperature: 107 °C.[2][10]

Pressure: 100 bar.[2]
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Proceed with the extraction.

Extraction Procedure for 3,5-diCQA:

Use a fresh 1 g sample of the dried chicory root powder.

Set the PLE parameters for optimal 3,5-diCQA recovery:

Solvent: 57% aqueous ethanol.[2][10]

Temperature: 95 °C.[2][10]

Pressure: 100 bar.[2]

Proceed with the extraction.

Visualization of the PLE Workflow
The following diagram illustrates the general experimental workflow for the pressurized liquid

extraction of caffeoylquinic acids.

Sample Preparation Pressurized Liquid Extraction

Analysis
Plant Material

(e.g., Coffee Grounds, Chicory Roots) Drying Grinding Loading Extraction Cell
(Sample + Dispersant)

PLE System
(Set Parameters:

Temp, Pressure, Solvent, Time)

Static Extraction

Filtration

Extract Collection
HPLC-DAD/MS Analysis
(Quantification of CQAs)

Click to download full resolution via product page

Caption: General workflow for Pressurized Liquid Extraction of Caffeoylquinic Acids.

Concluding Remarks
Pressurized Liquid Extraction is a powerful and efficient technique for the extraction of

caffeoylquinic acids from various plant materials. The optimization of parameters such as

solvent composition and temperature is crucial for maximizing the yield of these valuable
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bioactive compounds. The protocols and data presented in these application notes provide a

solid foundation for researchers and professionals to develop and implement effective PLE

methods for CQA extraction in their respective fields. Further research may focus on the

application of PLE to a wider range of CQA-containing plants and the subsequent purification

and biological evaluation of the extracts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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